

Spectroscopic and Physicochemical Analysis of 2,6-Dinitrobenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dinitrobenzonitrile

Cat. No.: B1207989

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **2,6-Dinitrobenzonitrile** (CAS Number: 35213-00-4), a nitroaromatic compound with applications in organic synthesis and potential use in the development of energetic materials.^[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a consolidated resource of its known characteristics.

Physicochemical Properties

2,6-Dinitrobenzonitrile is an organic compound with the molecular formula $C_7H_3N_3O_4$ and a molecular weight of 193.12 g/mol .^{[1][2][3][4]} It presents as a light yellow crystalline solid with a melting point in the range of 145 to 147 °C.^[2] The structure consists of a benzene ring substituted with two nitro (-NO₂) groups at the 2 and 6 positions and a nitrile (-C≡N) group at the 1 position.^[1]

Table 1: Physicochemical Properties of **2,6-Dinitrobenzonitrile**

Property	Value	Reference
CAS Number	35213-00-4	[2] [3]
Molecular Formula	C ₇ H ₃ N ₃ O ₄	[1] [2] [3] [4]
Molecular Weight	193.12 g/mol	[1] [3] [4]
Melting Point	145-147 °C	[2]
Appearance	Light yellow crystalline solid	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **2,6-Dinitrobenzonitrile** is not widely available in publicly accessible databases. While the National Institute of Standards and Technology (NIST) Chemistry WebBook lists entries for IR and mass spectra, the data is not directly provided. However, based on the known functional groups and the principles of spectroscopy, expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **2,6-Dinitrobenzonitrile** is expected to be relatively simple due to the symmetry of the molecule. The three aromatic protons would likely appear as a multiplet or as a triplet and a doublet, with chemical shifts significantly downfield due to the strong electron-withdrawing effects of the two nitro groups and the nitrile group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the benzene ring and the nitrile carbon. The chemical shifts of the aromatic carbons would be influenced by the positions of the nitro and nitrile substituents. The carbon atom attached to the nitrile group (C1) and the carbons bearing the nitro groups (C2 and C6) would be expected at lower field, while the other aromatic carbons (C3, C4, C5) would be at a relatively higher field. The nitrile carbon would appear as a characteristic signal in the range of 110-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Dinitrobenzonitrile** would be characterized by the vibrational frequencies of its key functional groups.

Table 2: Expected Infrared Absorption Bands for **2,6-Dinitrobenzonitrile**

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
C≡N (Nitrile)	2240 - 2220	Strong, sharp absorption
C-NO ₂ (Nitro)	1550 - 1500 and 1360 - 1290	Strong absorptions corresponding to asymmetric and symmetric stretching
C=C (Aromatic)	1600 - 1450	Multiple medium to weak bands
C-H (Aromatic)	3100 - 3000	Weak to medium stretching vibrations

Mass Spectrometry (MS)

In a mass spectrum of **2,6-Dinitrobenzonitrile**, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (193.12). Fragmentation patterns would likely involve the loss of the nitro groups (NO₂) and the nitrile group (CN).

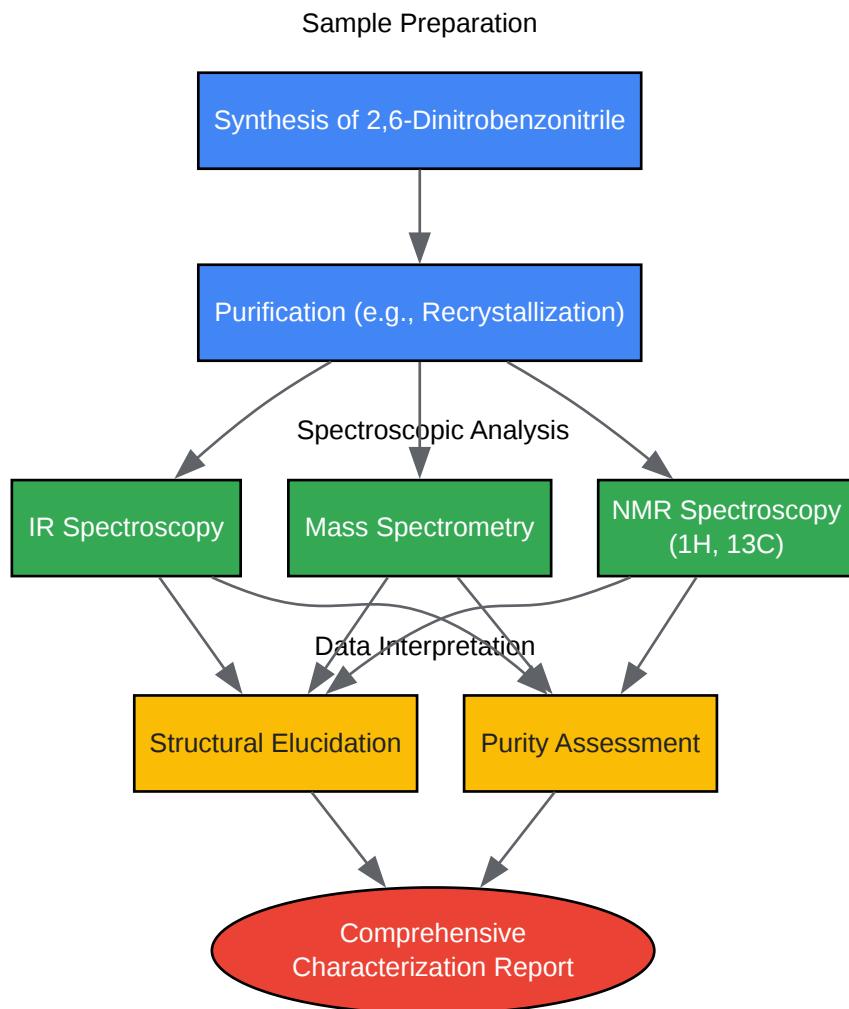
Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,6-Dinitrobenzonitrile** are not explicitly available in the searched literature. However, standard methodologies for obtaining NMR, IR, and MS data for organic compounds would be applicable.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra would involve dissolving a few milligrams of **2,6-Dinitrobenzonitrile** in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol


Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film by depositing a solution of the compound onto a suitable IR-transparent window and evaporating the solvent.

Mass Spectrometry Protocol

Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the compound would be introduced into the ion source, typically after separation by gas chromatography (GC), and bombarded with a beam of electrons. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **2,6-Dinitrobenzonitrile**.

[Click to download full resolution via product page](#)

Fig. 1: Workflow for the spectroscopic characterization of **2,6-Dinitrobenzonitrile**.

Conclusion

This technical guide consolidates the available physicochemical information for **2,6-Dinitrobenzonitrile** and provides an expected profile for its spectroscopic characterization. While direct experimental data is sparse in the public domain, the provided information, based on established chemical principles, serves as a valuable resource for researchers working with this compound. Further studies documenting the complete experimental spectroscopic data are encouraged to enhance the scientific record.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,6-Dinitrobenzonitrile | 35213-00-4 [smolecule.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Analysis of 2,6-Dinitrobenzonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207989#2-6-dinitrobenzonitrile-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com